molecular formula C16H26O3 B8514491 Ethyl 9-(5-oxocyclopent-1-EN-1-YL)nonanoate CAS No. 41349-46-6

Ethyl 9-(5-oxocyclopent-1-EN-1-YL)nonanoate

Cat. No. B8514491
CAS RN: 41349-46-6
M. Wt: 266.38 g/mol
InChI Key: USKWBGXLPIRQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 9-(5-oxocyclopent-1-EN-1-YL)nonanoate is a useful research compound. Its molecular formula is C16H26O3 and its molecular weight is 266.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 9-(5-oxocyclopent-1-EN-1-YL)nonanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 9-(5-oxocyclopent-1-EN-1-YL)nonanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

41349-46-6

Product Name

Ethyl 9-(5-oxocyclopent-1-EN-1-YL)nonanoate

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

ethyl 9-(5-oxocyclopenten-1-yl)nonanoate

InChI

InChI=1S/C16H26O3/c1-2-19-16(18)13-8-6-4-3-5-7-10-14-11-9-12-15(14)17/h11H,2-10,12-13H2,1H3

InChI Key

USKWBGXLPIRQMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCC1=CCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The acid ketone from Example 22 is Fisher esterified with 100 ml. of absolute ethanol, 100 ml. of benzene, and 20 mg. of p-toluenesulfonic acid for 6 hours, cooled, and the solvent is evaporated. The resulting oil is dissolved in 3:1 benzene-ether and the solution is passed through a column of 100 g. of Florisil. The filtrate is evaporated and the residue is distilled to yield 2.97 g. of a colorless oil, b.p. 137°-139° C. (0.05 Torr).
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.